molecular formula C11H15ClN2O4 B13086605 Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride CAS No. 119974-47-9

Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride

Cat. No.: B13086605
CAS No.: 119974-47-9
M. Wt: 274.70 g/mol
InChI Key: DEYMRUWCJVPAMB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O4 It is a derivative of propanoic acid and contains both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: Ethyl 3-amino-3-(4-aminophenyl)propanoate.

    Substitution: Depending on the nucleophile, various substituted derivatives.

    Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride

Uniqueness

Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the amino group can engage in various substitution reactions, making this compound versatile for different applications .

Properties

CAS No.

119974-47-9

Molecular Formula

C11H15ClN2O4

Molecular Weight

274.70 g/mol

IUPAC Name

ethyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H

InChI Key

DEYMRUWCJVPAMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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